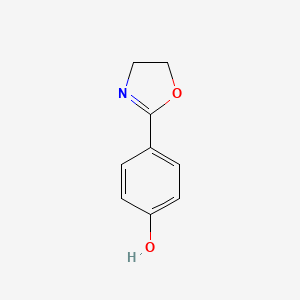
Phenol oxazoline
Cat. No. B1209690
Key on ui cas rn:
81428-58-2
M. Wt: 163.17 g/mol
InChI Key: CISDUCORJHLMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05002960
Procedure details


A 22 liter, three-necked flask was charged with 634 g (3.5 moles) of the β-hydroxyamide of part (a) and 5.2 liters of isopropyl acetate. The flask was cooled externally in a bath with tap water (10°-15° C.) and 390 ml (5.25 moles) of thionyl chloride was added to the stirred suspension over 45 minutes. A mild exotherm was apparent, but the temperature was maintained between 25° and 30° C. After stirring 2 hr at ambient temperature, the suspension was filtered and the cake washed with isopropyl acetate. After air drying for two hours, the solid was transferred to a 22 liter flask and dissolved in 1.4 liters of water. The solution was treated with saturated sodium bicarbonate solution until slightly basic. A heavy white precipitate formed during the addition. The suspension was filtered and the resulting white solid was washed with cold water and dried overnight in vacuo at 65° C. A total of 522 g (91.5%) of the 4,5-dihydro-2-(4-hydroxyphenyl)oxazole, m.p. 209°-211° C., was obtained.
[Compound]
Name
β-hydroxyamide
Quantity
634 g
Type
reactant
Reaction Step One

Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
91.5%
Identifiers


|
REACTION_CXSMILES
|
C1(C(C=C[C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=O)CC1.[C:16](OC(C)C)(=[O:18])[CH3:17].S(Cl)(Cl)=[O:24]>O>[OH:24][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[O:18][CH2:16][CH2:17][N:15]=2)=[CH:12][CH:13]=1
|
Inputs


Step One
[Compound]
|
Name
|
β-hydroxyamide
|
|
Quantity
|
634 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)C=CC1=CC=C(C=C1)C#N
|
|
Name
|
|
|
Quantity
|
5.2 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring 2 hr at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the stirred suspension over 45 minutes
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained between 25° and 30° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake washed with isopropyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After air drying for two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was transferred to a 22 liter flask
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 1.4 liters of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was treated with saturated sodium bicarbonate solution until slightly basic
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A heavy white precipitate formed during the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting white solid was washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in vacuo at 65° C
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C=1OCCN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 522 g | |
| YIELD: PERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
